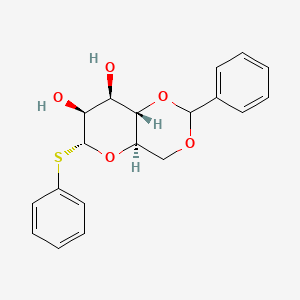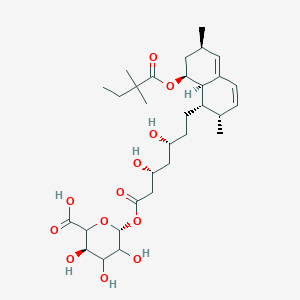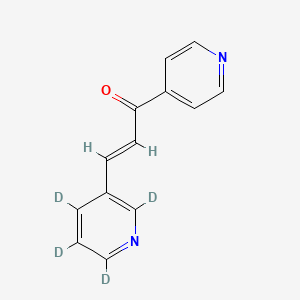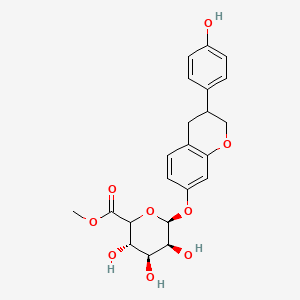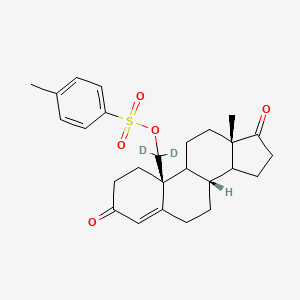
p-Toluenesulfonyloxyandrost-4-ene-3,17-dione-19-d2
Overview
Description
P-Toluenesulfonyloxyandrost-4-ene-3,17-dione-19-d2 is a chemical compound with the molecular formula C26H30D2O5S . It is a specialty product for proteomics research .
Molecular Structure Analysis
The molecular structure of p-Toluenesulfonyloxyandrost-4-ene-3,17-dione-19-d2 consists of 26 carbon atoms, 30 hydrogen atoms, 2 deuterium atoms, 5 oxygen atoms, and 1 sulfur atom . The exact structure can be found in databases like PubChem .Scientific Research Applications
Proteomics Research
Summary of Application
The compound “p-Toluenesulfonyloxyandrost-4-ene-3,17-dione-19-d2” is used as a specialty product in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a wide array of techniques.
Methods of Application
The specific methods of application in proteomics research are not detailed in the available resources. However, proteomics typically involves the large-scale study of proteins, particularly their structures and functions. This can involve various experimental procedures such as mass spectrometry, protein-protein interaction assays, and bioinformatics.
Results or Outcomes
The specific outcomes of using “p-Toluenesulfonyloxyandrost-4-ene-3,17-dione-19-d2” in proteomics research are not detailed in the available resources.
Testosterone Biosynthesis
Summary of Application
The compound “p-Toluenesulfonyloxyandrost-4-ene-3,17-dione-19-d2” is related to the biosynthesis of testosterone . Testosterone is an important androgen drug and a precursor of steroid drug synthesis.
Methods of Application
In the study referenced, a bifunctional ketoreductase (KR-2) was observed to stereo-selectively catalyze the bioreduction of 4-androstene-3,17-dione (4-AD) to testosterone . The enzyme demonstrates relatively high-level activity at 40 °C .
Results or Outcomes
The amount of testosterone reached 65.42 g/L after a 52 h reaction with 65.8 g/L 4-AD, 10% isopropanol, and 2 g/L β–NAD + at 40 °C, with a conversion rate of 98.73% .
Pharmaceutical Manufacturing
Summary of Application
Δ1-KstDs, which are related to the compound “p-Toluenesulfonyloxyandrost-4-ene-3,17-dione-19-d2”, are intriguing for applications in pharmaceutical manufacturing . They are essential in the initial stages of the steroid core’s breakdown .
Methods of Application
The specific methods of application in pharmaceutical manufacturing are not detailed in the available resources. However, it involves the use of Δ1-KstDs in metabolic engineering and enzyme engineering .
Results or Outcomes
The specific outcomes of using “p-Toluenesulfonyloxyandrost-4-ene-3,17-dione-19-d2” in pharmaceutical manufacturing are not detailed in the available resources.
Environmental Bioremediation
Summary of Application
Δ1-KstDs, which are related to the compound “p-Toluenesulfonyloxyandrost-4-ene-3,17-dione-19-d2”, are also used in environmental bioremediation . This involves the use of organisms to remove or neutralize pollutants from a contaminated site .
Methods of Application
The specific methods of application in environmental bioremediation are not detailed in the available resources. However, it involves the use of Δ1-KstDs in the breakdown of steroid cores .
properties
IUPAC Name |
[dideuterio-[(8R,10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O5S/c1-17-3-6-20(7-4-17)32(29,30)31-16-26-14-11-19(27)15-18(26)5-8-21-22-9-10-24(28)25(22,2)13-12-23(21)26/h3-4,6-7,15,21-23H,5,8-14,16H2,1-2H3/t21-,22?,23?,25-,26+/m0/s1/i16D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEONXJKSHDLSE-RITZHDHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(=O)C=C2CCC4C3CCC5(C4CCC5=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@]12CCC(=O)C=C1CC[C@@H]3C2CC[C@]4(C3CCC4=O)C)OS(=O)(=O)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46783107 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



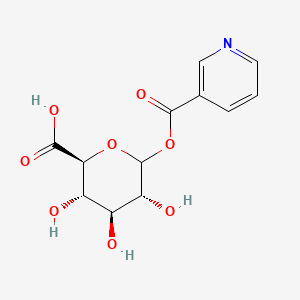
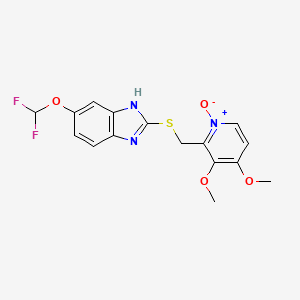


![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)
![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)
